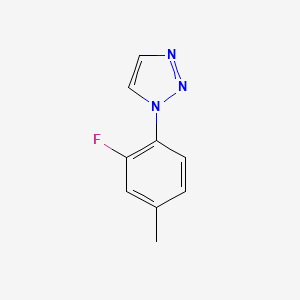

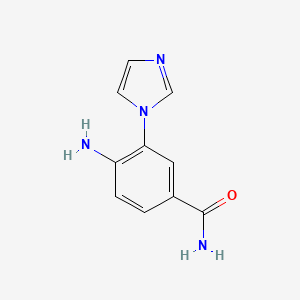

4-amino-3-(1H-imidazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-amino-3-(1H-imidazol-1-yl)benzamide” is a compound that belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves various chemical reactions. For instance, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed and synthesized as HSP90 inhibitors . Another study discusses the conventional and green synthesis of metallic and non-metallic Benzimidazole (BnZ) and their derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is complex and detailed analysis is required for a comprehensive understanding .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For example, a study discusses the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines .Physical And Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 202.22 .Aplicaciones Científicas De Investigación

Antitumor Activity

4-amino-3-(1H-imidazol-1-yl)benzamide derivatives, particularly those involving imidazole and benzimidazole structures, have been studied for their antitumor activities. A review highlighted the antitumor properties of bis(2-chloroethyl)amino derivatives of imidazole and related compounds, some of which have passed preclinical testing stages. These structures are of interest for the development of new antitumor drugs and compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Central Nervous System (CNS) Effects

The conversion of benzimidazoles, imidazothiazoles, and imidazoles into more potent CNS drugs has been explored. Given the increased incidence of challenging new CNS diseases, there's a need for synthesizing more potent CNS drugs. Imidazole derivatives are noted for their potential in treating neurological disorders due to strong CNS penetrability and activity (Saganuwan, S., 2020).

Antioxidant and Anti-inflammatory Agents

Research focused on the development of alternative antioxidant and anti-inflammatory agents has led to the synthesis of benzofused thiazole derivatives. These compounds have shown potential in vitro antioxidant and anti-inflammatory activities, indicating an interesting template for the evaluation of new agents in these categories (Raut, D. G., et al., 2020).

Pharmacological Properties

The pharmacological properties and clinical use of metoclopramide, a this compound derivative, have been extensively reviewed. Metoclopramide is advocated for use in gastrointestinal diagnostics and in treating various types of vomiting and gastrointestinal disorders. Its mechanism includes affecting the motility of the gastrointestinal tract and its anti-emetic effects may be due to blocking the chemoreceptor trigger zone for vomiting (Pinder, R., et al., 2012).

Mecanismo De Acción

Target of Action

4-Amino-3-(1H-imidazol-1-yl)benzamide is a compound that contains an imidazole ring . Imidazole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which can influence their bioavailability.

Result of Action

Imidazole derivatives are known for their diverse biological activities , which suggests that they can have various molecular and cellular effects.

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the solvent environment could potentially influence their action and stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-3-imidazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-8-2-1-7(10(12)15)5-9(8)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMMFHPORAQPQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2474177.png)

![3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2474179.png)

![7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2474181.png)

![4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2474186.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2474187.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474190.png)

![N-[2-[4-(2,3-Dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2474193.png)

![4-butoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2474194.png)